3-Cyclopropoxy-5-ethylisonicotinamide

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

This 3-cyclopropoxy-5-ethyl-substituted isonicotinamide derivative exhibits a unique, experimentally validated multi-target profile: sub-nanomolar CCR5 antagonism (IC50 0.11 nM), potent RAF kinase inhibition (IC50 15 nM, superior to vemurafenib), cell-active 5-LOX blockade (IC50 700 nM), and reversible IMPDH2 modulation (Ki 240–440 nM). Unlike generic isonicotinamide analogs, the specific substitution pattern confers conformational constraint and distinct hydrophobic interactions, ensuring target engagement and metabolic stability. Essential for reproducible SAR studies, HIV-1 entry mechanism dissection, MAPK pathway interrogation, and leukotriene biosynthesis probing. Ensure experimental integrity—do not substitute with structurally related but unvalidated analogs.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B14840109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropoxy-5-ethylisonicotinamide
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC1=CN=CC(=C1C(=O)N)OC2CC2
InChIInChI=1S/C11H14N2O2/c1-2-7-5-13-6-9(10(7)11(12)14)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14)
InChIKeyRYEBBBKXAJWCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropoxy-5-ethylisonicotinamide: Structure and Baseline Characteristics for Procurement Decisions


3-Cyclopropoxy-5-ethylisonicotinamide is a pyridinecarboxamide derivative belonging to the isonicotinamide class. Its structure incorporates a cyclopropoxy group at the 3-position and an ethyl substituent at the 5-position of the pyridine ring . The compound has been evaluated in multiple biochemical assays, demonstrating activity across diverse target classes including lipoxygenases, inosine monophosphate dehydrogenase (IMPDH), CCR5 chemokine receptor, and RAF kinases [1][2]. This multi-target profile distinguishes it from many single-target isonicotinamide analogs and positions it as a versatile scaffold for research applications in inflammation, immunology, and oncology.

3-Cyclopropoxy-5-ethylisonicotinamide: Why In-Class Compounds Cannot Be Interchanged


Simple substitution with a generic isonicotinamide derivative fails because the specific 3-cyclopropoxy-5-ethyl substitution pattern confers a distinct multi-target activity profile not observed in unsubstituted isonicotinamide or analogs with different alkyl/alkoxy groups [1]. The cyclopropoxy moiety at position 3 introduces conformational constraint and modulates electronic properties, potentially enhancing metabolic stability and target engagement compared to linear alkoxy analogs [2]. Furthermore, the 5-ethyl group contributes to hydrophobic interactions critical for binding to diverse targets including CCR5 and RAF kinase [3]. Consequently, substituting this compound with a structurally related but differently substituted isonicotinamide—such as 3-methoxy-5-methylisonicotinamide or N-alkyl variants—would yield unpredictable and likely diminished activity across these target classes, compromising experimental reproducibility and invalidating any structure-activity relationship (SAR) interpretations.

3-Cyclopropoxy-5-ethylisonicotinamide: Comparative Potency and Selectivity Evidence for Procurement


CCR5 Antagonist Potency: 3-Cyclopropoxy-5-ethylisonicotinamide vs. Maraviroc

In a cell-based fusion assay measuring CCR5 antagonism, 3-Cyclopropoxy-5-ethylisonicotinamide exhibited an IC50 of 0.110 nM [1]. This represents an approximately 30- to 150-fold improvement in potency compared to the clinically approved CCR5 antagonist maraviroc, which demonstrates IC50 values of 3.3–7.2 nM in radioligand binding assays and 7–17 nM in functional calcium flux assays [2]. The enhanced potency may stem from optimized interactions between the compound's cyclopropoxy and ethyl substituents and the CCR5 binding pocket.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

5-Lipoxygenase Inhibition: Comparative Potency of 3-Cyclopropoxy-5-ethylisonicotinamide vs. NDGA and Zileuton

3-Cyclopropoxy-5-ethylisonicotinamide inhibits 5-lipoxygenase (5-LOX)-mediated 5(S)-H(p)ETE formation in fMLP-stimulated human polymorphonuclear leukocytes (PMNL) with an IC50 of 700 nM [1]. This potency is intermediate between the natural product NDGA (IC50 200 nM for purified 5-LOX ) and the clinically used 5-LOX inhibitor zileuton (IC50 400–900 nM in human PMNL and whole blood [2]). Notably, the compound's 5-LOX inhibition is achieved in a cellular context (human PMNL), which may better reflect physiological conditions compared to isolated enzyme assays.

5-Lipoxygenase Inhibitor Inflammation Leukotriene Biosynthesis

IMPDH Inhibition: 3-Cyclopropoxy-5-ethylisonicotinamide Ki Values vs. Mycophenolic Acid

Against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), 3-Cyclopropoxy-5-ethylisonicotinamide exhibits Ki values of 240 nM (competitive with IMP substrate) and 440 nM (competitive with NAD substrate) [1]. While substantially weaker than the potent immunosuppressant mycophenolic acid (Ki = 6–11 nM for IMPDH types I and II ), the compound demonstrates distinct substrate-competitive behavior. This moderate potency may be advantageous for applications requiring reversible IMPDH modulation without complete pathway shutdown, such as probing nucleotide metabolism in sensitive cell lines or studying IMPDH allosteric regulation.

IMPDH Inhibitor Immunosuppression Nucleotide Metabolism

RAF Kinase Inhibition: 3-Cyclopropoxy-5-ethylisonicotinamide vs. Vemurafenib

In biochemical assays measuring inhibition of RAF kinases, 3-Cyclopropoxy-5-ethylisonicotinamide displays an IC50 of 15 nM against the RAF proto-oncogene serine/threonine-protein kinase [1]. This potency compares favorably with the FDA-approved BRAF inhibitor vemurafenib, which shows IC50 values of 31 nM for BRAF V600E and 48 nM for c-RAF-1 . The compound's 2- to 3-fold greater potency in this assay suggests enhanced target engagement, though detailed selectivity profiling across the RAF family and kinome-wide selectivity remains to be established.

RAF Kinase Inhibitor MAPK Pathway Cancer Research

3-Cyclopropoxy-5-ethylisonicotinamide: Recommended Research and Industrial Application Scenarios


High-Potency CCR5 Antagonism for HIV Entry and Chemokine Signaling Studies

Leverage the compound's exceptional CCR5 antagonist potency (IC50 0.110 nM) to investigate CCR5-mediated HIV-1 entry mechanisms or chemokine signaling pathways. The sub-nanomolar activity enables experiments at concentrations far below cytotoxic thresholds, minimizing off-target effects and allowing precise dissection of CCR5-dependent cellular responses [1]. This makes the compound particularly suitable for studies requiring prolonged exposure or sensitive primary cell cultures.

Cellular 5-Lipoxygenase Inhibition for Leukotriene Pathway Research

Employ the compound as a cell-active 5-LOX inhibitor (IC50 700 nM in human PMNL) to probe the role of leukotriene biosynthesis in inflammatory processes. Its potency, comparable to the clinically used zileuton but derived from a distinct chemical scaffold, offers a valuable orthogonal probe for confirming 5-LOX-dependent phenotypes and minimizing scaffold-specific artifacts in mechanistic studies [1].

Moderate IMPDH Inhibition for Nucleotide Metabolism Studies

Utilize the compound's moderate IMPDH2 inhibitory activity (Ki 240–440 nM) to achieve reversible modulation of guanine nucleotide pools without the complete pathway blockade induced by mycophenolic acid. This property is advantageous for studying adaptive responses to nucleotide stress, investigating IMPDH allosteric regulation, or screening for synergistic effects with other metabolic inhibitors [1].

RAF Kinase Probe for MAPK Pathway Investigation

Deploy the compound as a potent RAF kinase inhibitor (IC50 15 nM) to interrogate RAF-dependent signaling in the MAPK pathway. Its enhanced potency relative to vemurafenib suggests utility in cellular models where high target occupancy is required, and its isonicotinamide scaffold may exhibit a distinct resistance profile compared to vemurafenib, making it a useful comparator in studies of RAF inhibitor resistance mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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